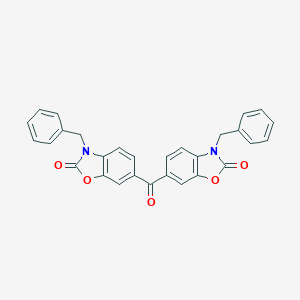![molecular formula C21H21BrN2O6S B304713 2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B304713.png)
2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles and has shown promising results in several studies.
Wirkmechanismus
The exact mechanism of action of 2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in the cells. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has significant biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase II. It has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole in lab experiments is its broad spectrum of biological activities. The compound has shown promising results in various studies, making it a potential candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole. One of the future directions is to investigate the compound's potential as a fluorescent probe for the detection of metal ions. Another direction is to study the compound's mechanism of action in more detail to identify its molecular targets. Furthermore, the compound's potential as a therapeutic agent for the treatment of cancer, microbial and fungal infections can be explored in future studies.
Conclusion:
In conclusion, 2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a compound that has shown significant potential in various fields of scientific research. Its broad spectrum of biological activities and potential applications make it a promising candidate for further investigation. However, more research is needed to fully understand the compound's mechanism of action and identify its molecular targets.
Synthesemethoden
The synthesis of 2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole involves the reaction of 2-(4-bromophenyl)-1,3-dioxolane-2-carbaldehyde with 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol in the presence of a base. The reaction takes place under mild conditions and yields the desired compound in good yield.
Wissenschaftliche Forschungsanwendungen
The compound 2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, and antifungal activities. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
Produktname |
2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
|---|---|
Molekularformel |
C21H21BrN2O6S |
Molekulargewicht |
509.4 g/mol |
IUPAC-Name |
2-[[2-(4-bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H21BrN2O6S/c1-25-16-10-13(11-17(26-2)18(16)27-3)19-23-24-20(30-19)31-12-21(28-8-9-29-21)14-4-6-15(22)7-5-14/h4-7,10-11H,8-9,12H2,1-3H3 |
InChI-Schlüssel |
IZSZZJDSJPYAKQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC3(OCCO3)C4=CC=C(C=C4)Br |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC3(OCCO3)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide](/img/structure/B304637.png)

![3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B304640.png)

![N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304643.png)

![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304646.png)

![1,4-Dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinoxaline-8-sulfonamide](/img/structure/B304655.png)
